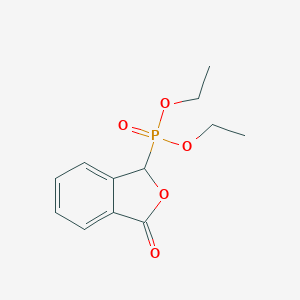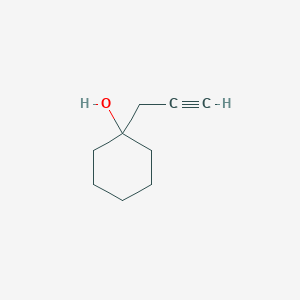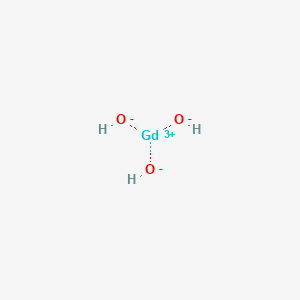
Gadolinium(3+);trihydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadolinium hydroxide, Gd(OH)3, is a compound of gadolinium, a rare earth metal, which forms crystalline pure-phase nanorods with significant potential in various applications. The synthesis of Gd(OH)3 involves a hydrothermal process using surfactants such as hexamethylenetetramine or polyvinylpyrrolidone, resulting in nanorods with diameters of approximately 100–200 nm and lengths of 200–500 nm . Additionally, gadolinium hydroxide can be synthesized in the presence of organic modifiers like 3,4-dihydroxy hydrocinnamic acid (DHCA), which acts as an inter-linker to form cluster-like structures through coordination bonds .
Synthesis Analysis
The synthesis of Gd(OH)3 nanorods and nanoclusters is achieved through hydrothermal processes. In one approach, surfactant micelle solutions are used to control the morphology and size of the nanorods . Another method involves the use of DHCA under subcritical water conditions to produce well-shaped Gd(OH)3 clusters composed of many nanorods in a parallel orientation . These methods highlight the importance of synthesis conditions in determining the final structure and properties of the gadolinium hydroxide materials.
Molecular Structure Analysis
The molecular structure of gadolinium chelates, such as Gadobutrol, reveals that the Gd(III) ion is nine-coordinated, with the ligand providing eight coordination sites and the ninth being a carboxylate oxygen from a neighboring molecule . This intricate coordination environment is crucial for the stability and functionality of gadolinium-based contrast agents used in magnetic resonance imaging (MRI).
Chemical Reactions Analysis
Gadolinium hydroxide can undergo various chemical reactions, including sintering to form gadolinium oxide (Gd2O3) nanorods . The coordination chemistry of gadolinium is also exploited in the synthesis of MRI contrast agents, where ligands are designed to form stable and kinetically inert chelates with the Gd(III) ion .
Physical and Chemical Properties Analysis
The physical and chemical properties of gadolinium hydroxide and its derivatives are characterized using techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), ultraviolet spectroscopy, Fourier-transform infrared spectroscopy (FTIR), and SQUID magnetometry . These materials exhibit room-temperature photoluminescence, which is studied using photoluminescence spectra . The relaxivity properties of gadolinium complexes are of particular interest for MRI applications, as they determine the efficiency of the contrast agents . The thermal behavior of gadolinium compounds, such as gadolinium dicyanamide dihydrate, is studied using DSC analysis, revealing the loss of crystal water at specific temperatures and the formation of anhydrous structures .
Aplicaciones Científicas De Investigación
Environmental Impact and Contamination
Gadolinium, particularly in the form of gadolinium-based contrast agents (GBCAs), is a concern for aquatic environments due to its persistent nature and potential ecological risks. Studies have identified the presence of gadolinium in surface waters, sediments, and living organisms, highlighting the necessity for further research on its environmental fate, ecotoxicological data, and potential impacts on human health and aquatic wildlife. The continuous emission of GBCAs into ecosystems, mainly through wastewater treatment plants, underscores the urgent need for new water remediation strategies and comprehensive environmental risk assessments (Rogowska et al., 2018; Trapasso et al., 2021).
Medical Imaging Enhancements
Gadolinium-based compounds, primarily used as contrast agents in magnetic resonance imaging (MRI), enhance the quality of diagnostic images. However, their application has raised concerns regarding potential health risks, including nephrogenic systemic fibrosis (NSF) in patients with kidney failure. Despite these risks, research continues into safer gadolinium-based agents and alternative materials like superparamagnetic iron oxide nanoparticles (SPIONs) for improving diagnostic accuracy while minimizing adverse effects (Idee et al., 2006; Fathi et al., 2016).
Nanotechnology and Engineering Applications
The exploration of gadolinium and its alloys in nanotechnology and engineering has revealed promising applications, including the potential for gadolinium to act as a neutron absorber in nuclear safety and its use in developing advanced materials for various technological applications. Research is focused on exploiting the unique properties of gadolinium and its compounds to enhance the performance and safety of materials used in critical domains (Degtyarev et al., 2022).
Safety And Hazards
The U.S. Food and Drug Administration (FDA) has issued warnings that gadolinium-based contrast agents (GBCAs) are retained in the body, including the brain, for months to years after receiving these drugs . Gadolinium retention has not been directly linked to adverse health effects in patients with normal kidney function .
Direcciones Futuras
Gadolinium-based contrast agents (GBCAs) have transformed magnetic resonance imaging (MRI) by facilitating the use of contrast-enhanced MRI to allow vital clinical diagnosis in a plethora of diseases that would otherwise remain undetected . Although over 500 million doses have been administered worldwide, scientific research has documented the retention of gadolinium in tissues, long after exposure . This has led to a focus on potential toxicities associated with multiple GBCA administration .
Propiedades
IUPAC Name |
gadolinium(3+);trihydroxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Gd.3H2O/h;3*1H2/q+3;;;/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCLBMDYDXDUJO-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[OH-].[Gd+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GdH3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gadolinium(3+);trihydroxide | |
CAS RN |
16469-18-4 |
Source


|
| Record name | Gadolinium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16469-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

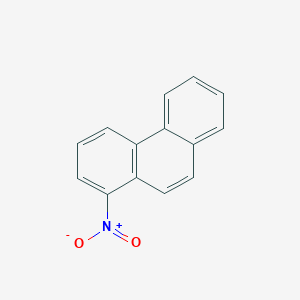
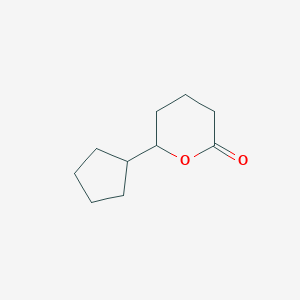
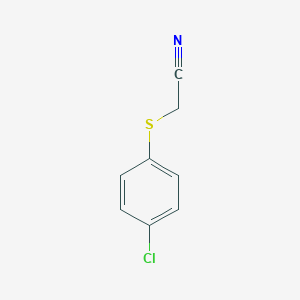
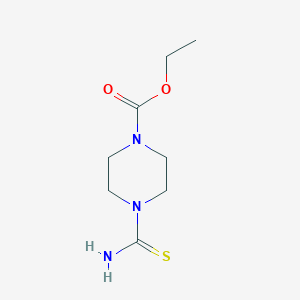
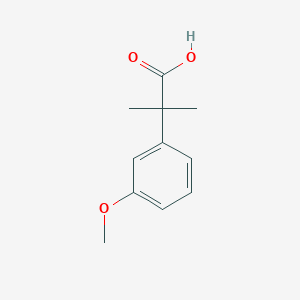
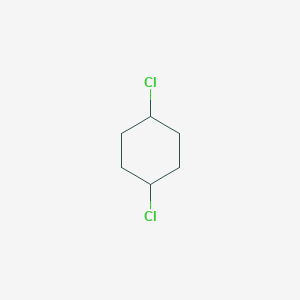
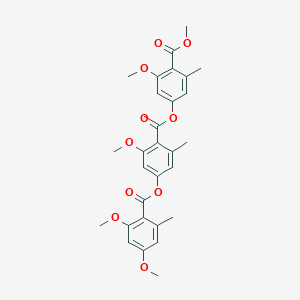
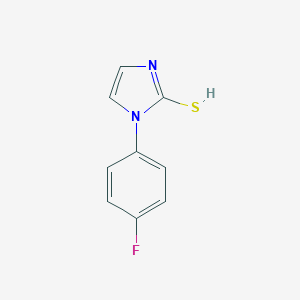
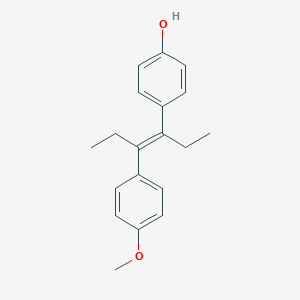
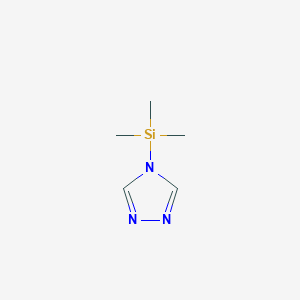
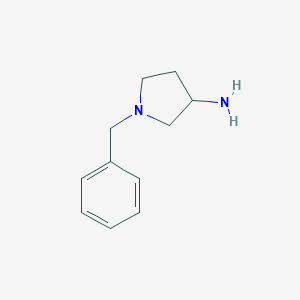
![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)
